Geranylgeraniol monophosphate

Enzyme kinetics Isoprenoid metabolism Substrate specificity

Geranylgeraniol monophosphate (GGMP), CAS 68982-81-0, is a prenol phosphate with the molecular formula C20H35O4P and a molecular weight of 370.5 g/mol. It is a key intermediate in the mevalonate pathway and serves as a metabolic precursor to geranylgeranyl diphosphate (GGPP).

Molecular Formula C20H35O4P
Molecular Weight 370.5 g/mol
CAS No. 68982-81-0
Cat. No. B1239596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranylgeraniol monophosphate
CAS68982-81-0
Synonymsgeranylgeraniol monophosphate
GGMP
Molecular FormulaC20H35O4P
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C
InChIInChI=1S/C20H35O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-24-25(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H2,21,22,23)/b18-11+,19-13+,20-15+
InChIKeyVHUBNUSXPIJYSG-QIRCYJPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geranylgeraniol Monophosphate (CAS 68982-81-0) for Research: Biochemical Properties and Procurement Considerations


Geranylgeraniol monophosphate (GGMP), CAS 68982-81-0, is a prenol phosphate with the molecular formula C20H35O4P and a molecular weight of 370.5 g/mol . It is a key intermediate in the mevalonate pathway and serves as a metabolic precursor to geranylgeranyl diphosphate (GGPP) [1]. GGMP is involved in critical biological processes including protein prenylation and the biosynthesis of terpenoids, chlorophylls, and carotenoids [2]. For researchers, GGMP is a crucial tool compound for studying isoprenoid metabolism, enzyme kinetics, and cellular signaling pathways, particularly those affected by statin and bisphosphonate interventions.

Geranylgeraniol Monophosphate (CAS 68982-81-0) Selection: Why Closely Related Analogs Cannot Be Substituted


Geranylgeraniol monophosphate (GGMP) exhibits distinct biochemical behavior compared to its close analogs, such as farnesyl monophosphate (FMP) or geranyl monophosphate (GMP). These differences arise from variations in chain length and hydrophobicity, which directly impact enzyme recognition, substrate affinity, and cellular uptake [1]. For instance, enzymes like geranylgeraniol kinase and farnesol kinase display pronounced substrate specificity, with GGMP showing significantly higher activity for its cognate enzyme compared to shorter-chain analogs [2]. Therefore, substituting GGMP with a different prenol phosphate in an experiment would yield non-comparable and potentially misleading results, as the compounds are not functionally interchangeable at the biochemical level.

Geranylgeraniol Monophosphate (CAS 68982-81-0) Evidence: A Quantitative Comparative Guide


Geranylgeraniol Monophosphate (GGMP) vs. Farnesol: Differential Phosphorylation Efficiency

Geranylgeraniol monophosphate (GGMP) is produced from its alcohol precursor, geranylgeraniol, with a specific activity of 28% relative to the enzyme's optimal substrate when assayed with ATP in Lactiplantibacillus plantarum [1]. In contrast, a related enzyme, farnesol kinase (EC 2.7.1.216), shows a clear substrate preference, phosphorylating geranylgeraniol to a lesser extent than its primary substrate, farnesol [2]. This differential efficiency highlights that GGMP is not a byproduct of a generalist kinase but a product of a specific enzymatic pathway, requiring its use in studies of geranylgeraniol metabolism.

Enzyme kinetics Isoprenoid metabolism Substrate specificity

Geranylgeraniol Monophosphate (GGMP) as a Substrate for Chlorophyll Synthase vs. GGPP

In the chlorophyll biosynthesis pathway, the primary substrate for chlorophyll synthase is geranylgeranyl diphosphate (GGPP). However, the enzyme can also utilize the monophosphate, geranylgeraniol monophosphate (GGMP), albeit with lower efficiency. It is reported that chlorophyll synthase uses the monophosphate GGMP, but not the non-phosphorylated alcohol geranylgeraniol . This indicates a specific, though reduced, affinity for the monophosphate form, positioning GGMP as a valuable tool for probing the substrate specificity and catalytic mechanism of this enzyme in comparative studies.

Chlorophyll biosynthesis Plant biochemistry Enzyme promiscuity

Geranylgeraniol Monophosphate (GGMP) Exhibits High-Affinity Kinase Binding

The conversion of geranylgeraniol to geranylgeraniol monophosphate (GGMP) is catalyzed by geranylgeraniol kinase. A study on the archaebacterium Sulfolobus acidocaldarius reported a remarkably low Michaelis constant (Km) of 27 nM for (all-E)-geranylgeraniol, indicating a very high affinity of the enzyme for this substrate [1]. In the same study, (all-E)-farnesol, a shorter-chain analog, was also an active substrate but was 'less effective' than (all-E)-geranylgeraniol, highlighting the importance of the geranylgeranyl chain length for optimal enzyme interaction.

Enzyme kinetics Archaea biology Lipid biosynthesis

Recommended Research Applications for Geranylgeraniol Monophosphate (CAS 68982-81-0)


Enzymatic Studies of Geranylgeraniol Kinase and Phosphatase Activity

GGMP is the direct product of geranylgeraniol kinase and the substrate for geranylgeranyl phosphate kinase. Its use is essential for accurately characterizing the kinetics and substrate specificity of these enzymes, as highlighted by the high-affinity Km of 27 nM for geranylgeraniol [1]. Using a generic prenol would not yield physiologically relevant data.

Reconstitution of the Mevalonate Pathway and Protein Prenylation Assays

GGMP serves as a critical intermediate in the mevalonate pathway, positioned between geranylgeraniol and GGPP [2]. It is an indispensable tool for in vitro reconstitution of this pathway and for studies investigating the stepwise synthesis of prenyl donors required for protein prenylation, a process often targeted by statins and bisphosphonates.

Substrate Specificity Studies for Prenyltransferases

GGMP can be used to probe the substrate-binding pockets of prenyltransferases, including farnesyltransferase and geranylgeranyltransferase type I. Its distinct chain length and phosphorylation state (mono- vs. diphosphate) make it a valuable analog for differentiating binding requirements and catalytic mechanisms, as demonstrated by its unique interaction with chlorophyll synthase compared to GGPP and geranylgeraniol .

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